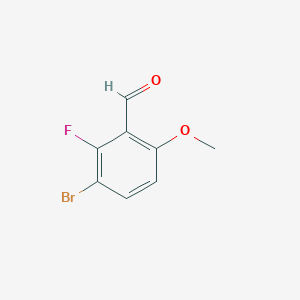

3-Bromo-2-fluoro-6-methoxybenzaldehyde

Description

Properties

IUPAC Name |

3-bromo-2-fluoro-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSQBXCQHSTLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160653-94-0 | |

| Record name | 3-bromo-2-fluoro-6-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-fluoro-6-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluoro-6-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring a reactive aldehyde group, a methoxy moiety, and two halogen atoms (bromine and fluorine) on the benzene ring, makes it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, expected reactivity, and potential applications, with a focus on its utility in pharmaceutical and materials science research. It is important to note that while extensive data exists for structurally related compounds, specific experimental data for 3-Bromo-2-fluoro-6-methoxybenzaldehyde is limited in publicly accessible literature. Therefore, some properties and reaction pathways described herein are based on established chemical principles and data from analogous structures.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the first step in any research endeavor. 3-Bromo-2-fluoro-6-methoxybenzaldehyde is a distinct molecule with the following identifiers:

| Identifier | Value | Source |

| Chemical Name | 3-Bromo-2-fluoro-6-methoxybenzaldehyde | N/A |

| CAS Number | 1160653-94-0 | [1] |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| Molecular Weight | 233.03 g/mol | [1] |

| SMILES | COC1=C(C=C(Br)C(F)=C1)C=O | [2] |

| InChIKey | ZFSQBXCQHSTLJT-UHFFFAOYSA-N | [2] |

| Property | Predicted/Estimated Value | Basis of Estimation |

| Appearance | White to off-white solid | Analogy with other substituted benzaldehydes[3] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water | General solubility of aromatic aldehydes |

| XlogP | 2.1 | Predicted by PubChemLite[2] |

Synthesis of 3-Bromo-2-fluoro-6-methoxybenzaldehyde: A Plausible Approach

A definitive, peer-reviewed synthesis for 3-Bromo-2-fluoro-6-methoxybenzaldehyde is not currently published. However, a logical and efficient synthetic route can be proposed based on established organometallic and aromatic chemistry methodologies. The following multi-step synthesis is a viable approach starting from commercially available 1-bromo-2-fluoro-4-methoxybenzene.

Figure 1: Proposed synthetic workflow for 3-Bromo-2-fluoro-6-methoxybenzaldehyde.

Detailed Experimental Protocol (Proposed)

Step 1: Directed Ortho-metalation of 1-Bromo-2-fluoro-4-methoxybenzene

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium to a solution of diisopropylamine in THF to generate Lithium Diisopropylamide (LDA) in situ.

-

To this LDA solution, add a solution of 1-bromo-2-fluoro-4-methoxybenzene in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the ortho-lithiated intermediate. The methoxy group directs the deprotonation to the C6 position.

Step 2: Formylation

-

While maintaining the temperature at -78 °C, slowly add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.

-

Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature and stir overnight.

Step 3: Workup and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-Bromo-2-fluoro-6-methoxybenzaldehyde.

Causality Behind Experimental Choices:

-

Directed Ortho-metalation: The use of LDA, a strong, non-nucleophilic base, is crucial for the selective deprotonation of the aromatic ring. The methoxy group is a powerful ortho-directing group in this reaction, ensuring lithiation at the desired C6 position.

-

Low Temperature: The reaction is conducted at -78 °C to prevent side reactions, such as the decomposition of the organolithium intermediate and potential nucleophilic aromatic substitution.

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as organolithium reagents are highly reactive towards water.

-

Electrophilic Quench: DMF serves as the formylating agent, introducing the aldehyde functionality onto the lithiated aromatic ring.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Bromo-2-fluoro-6-methoxybenzaldehyde is dictated by the interplay of its functional groups.

Figure 2: Reactivity map of 3-Bromo-2-fluoro-6-methoxybenzaldehyde.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Wittig Reaction: As demonstrated with the related 2-fluoro-3-methoxybenzaldehyde, it is expected to undergo Wittig olefination to form substituted styrenes.[3] This reaction is fundamental for carbon-carbon double bond formation.

-

Schiff Base Formation: Condensation with primary amines will yield Schiff bases (imines). These are important intermediates in the synthesis of various heterocyclic compounds and are used as ligands in coordination chemistry.[4]

Reactions Involving the Aromatic Ring

The halogen substituents provide sites for further functionalization of the aromatic ring:

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing substituents.

-

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position, activated by the adjacent electron-withdrawing aldehyde group, can potentially undergo nucleophilic aromatic substitution with strong nucleophiles.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the following are predicted spectroscopic characteristics based on the analysis of similar compounds.[5][6]

¹H NMR Spectroscopy

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their relative positions.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons will appear upfield, likely in the range of δ 3.8-4.2 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region of the spectrum, typically δ 185-195 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the electronegative fluorine and oxygen atoms will show characteristic chemical shifts and C-F coupling.

-

Methoxy Carbon (-OCH₃): A signal in the range of δ 55-65 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.

-

C-O Stretch (Methoxy): A strong band in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption band typically found in the 1000-1400 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the formyl group (CHO), the methoxy group (OCH₃), and halogen atoms.

Applications in Research and Development

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of fine chemicals.[5] The specific substitution pattern of 3-Bromo-2-fluoro-6-methoxybenzaldehyde makes it a promising candidate for several applications:

-

Pharmaceutical Synthesis: As a polysubstituted aromatic compound, it can serve as a key fragment in the synthesis of complex active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and binding affinity, while the other functional groups provide handles for further molecular elaboration.[3][4]

-

Agrochemical Development: The synthesis of novel pesticides and herbicides often relies on halogenated aromatic building blocks.[7][8] The unique combination of substituents in this molecule could be explored for the development of new agrochemicals.

-

Materials Science: Substituted aromatic compounds are precursors to liquid crystals, polymers, and dyes. The specific electronic and steric properties imparted by the substituents could be leveraged in the design of novel materials.[9]

Safety and Handling

No specific safety data sheet (SDS) is available for 3-Bromo-2-fluoro-6-methoxybenzaldehyde. However, based on data for analogous compounds, the following precautions should be taken:

-

Hazard Classification (Inferred): Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-2-fluoro-6-methoxybenzaldehyde is a valuable, yet underexplored, synthetic building block. Its multifunctionality offers a wide range of possibilities for the synthesis of complex and potentially bioactive molecules. While a lack of direct experimental data necessitates careful extrapolation from related compounds, the foundational principles of organic chemistry provide a solid framework for its synthesis and utilization. Further research into the experimental properties and reactivity of this compound is warranted and will undoubtedly expand its application in various fields of chemical science.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Castillo, R., et al. (2018). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 29(11), 2358-2369. Retrieved from [Link]

- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-2-hydroxybenzaldehyde. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US4036887A - Preparation of 3-bromobenzaldehyde.

- Google Patents. (n.d.). US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof.

-

Lead Sciences. (n.d.). 3-Bromo-2-fluoro-6-methoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). EP3954215A1 - Agrochemical composition with strengthened efficacy.

-

Justia Patents. (n.d.). Patents Assigned to Senju Pharmaceutical Co., Ltd. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-methoxybenzaldehyde. PubChem. Retrieved from [Link]

-

Regulations.gov. (2021). US Patent No. 8829195. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-2-fluoro-6-methoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. 3-Bromo-2-fluoro-6-methoxybenzaldehyde - Lead Sciences [lead-sciences.com]

- 2. PubChemLite - 3-bromo-2-fluoro-6-methoxybenzaldehyde (C8H6BrFO2) [pubchemlite.lcsb.uni.lu]

- 3. ossila.com [ossila.com]

- 4. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. scielo.br [scielo.br]

- 7. US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents [patents.google.com]

- 8. EP3954215A1 - Agrochemical composition with strengthened efficacy - Google Patents [patents.google.com]

- 9. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]

3-Bromo-2-fluoro-6-methoxybenzaldehyde: Technical Guide for Medicinal Chemistry

[1]

CAS Number: 1160653-94-0 Formula: C₈H₆BrFO₂ Molecular Weight: 233.03 g/mol [1][2]

Executive Summary & Strategic Utility

3-Bromo-2-fluoro-6-methoxybenzaldehyde is a high-value trisubstituted benzaldehyde scaffold used primarily in the synthesis of complex heteroaromatic drugs.[1] Its structural uniqueness lies in its dense functionalization pattern: an electrophilic aldehyde core flanked by a nucleophilic-directing methoxy group, a labile fluorine atom, and a reactive bromine handle.[1]

For drug development professionals, this compound serves as a "linchpin" intermediate.[1] It allows for orthogonal functionalization—enabling sequential Suzuki-Miyaura couplings, nucleophilic aromatic substitutions (SNAr), and condensation reactions—making it ideal for constructing kinase inhibitors, antiviral agents (specifically RSV inhibitors), and mGlu1 receptor modulators.[1]

Chemical Profile & Properties[3][4][5][6][7][8][9]

| Property | Specification |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 124–126 °C (Typical for class; verify specific batch COA) |

| Boiling Point | 272.5 ± 35.0 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |

| Stability | Air-sensitive (oxidation to carboxylic acid); Moisture-sensitive |

| Storage | 2–8 °C under inert atmosphere (Argon/Nitrogen) |

Synthetic Methodology: Directed Ortho-Lithiation (DoM)[1]

While simple bromination of benzaldehydes is possible, the high regioselectivity required for the 3-bromo-2-fluoro-6-methoxy isomer dictates a Directed Ortho-Lithiation (DoM) strategy.[1] This route utilizes the synergistic directing effects of the fluorine and methoxy groups to install the aldehyde functionality with precision.[1]

Retrosynthetic Analysis

The most logical precursor is 4-Bromo-3-fluoroanisole (CAS 458-50-4).[1] The proton located between the fluorine and methoxy groups (C2 position relative to the anisole) is the most acidic site due to the inductive electron-withdrawing effects of both heteroatoms (

Standard Operating Procedure (Protocol)

Reagents:

-

Substrate: 4-Bromo-3-fluoroanisole (1.0 eq)

-

Base: Lithium Diisopropylamide (LDA) or LiTMP (1.1 eq)[1]

-

Electrophile:

-Dimethylformamide (DMF) (1.2 eq)[1] -

Solvent: Anhydrous Tetrahydrofuran (THF)[1]

-

Quench: Aqueous NH₄Cl or dilute HCl

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Charge with anhydrous THF.

-

Base Preparation: Cool the THF to -78 °C (dry ice/acetone bath). Add LDA solution dropwise.

-

Lithiation: Dissolve 4-Bromo-3-fluoroanisole in a minimal amount of THF and add dropwise to the LDA solution, maintaining the internal temperature below -70 °C.

-

Critical Control Point: Stir for 1 hour at -78 °C. The fluorine atom stabilizes the lithiated species, but higher temperatures may induce "halogen dance" (migration of the bromine) or benzyne formation.[1]

-

-

Formylation: Add anhydrous DMF dropwise. The mixture may become viscous.[1] Stir for 30–60 minutes at -78 °C, then allow to warm slowly to 0 °C.

-

Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (

).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. -

Purification: Recrystallize from Hexanes/DCM or purify via flash column chromatography (SiO₂, Hexanes:EtOAc gradient).

Synthesis Workflow Diagram

Figure 1: Directed Ortho-Lithiation pathway for the regioselective synthesis of CAS 1160653-94-0.

Medicinal Chemistry Applications

The trisubstituted nature of 3-Bromo-2-fluoro-6-methoxybenzaldehyde allows for Divergent Synthesis , a crucial strategy in generating structure-activity relationship (SAR) libraries.[1]

Orthogonal Reactivity Map[1]

-

Site A (Aldehyde - CHO):

-

Site B (Bromine - Br):

-

Site C (Fluorine - F):

-

Reactivity: Nucleophilic Aromatic Substitution (SNAr).[1]

-

Application: The ortho-aldehyde group acts as an electron-withdrawing group (EWG), activating the fluorine toward displacement by amines or alkoxides, particularly if the aldehyde is converted to a stronger EWG (e.g., nitrile or imine) first.[1]

-

Functionalization Logic Diagram

Figure 2: Divergent synthetic utility showing orthogonal functionalization of the bromine, fluorine, and aldehyde handles.[1]

Handling, Stability, and Safety

-

Oxidation Risk: Benzaldehydes are prone to autoxidation to benzoic acids upon prolonged exposure to air.[1] Store under nitrogen or argon.[1]

-

Demethylation: The methoxy group is stable under basic conditions but can be cleaved by strong Lewis acids (e.g., BBr₃) to yield the phenol (3-bromo-2-fluoro-6-hydroxybenzaldehyde), a reaction often used intentionally in late-stage diversification [1].[1]

-

Safety: Treat as a halogenated aromatic irritant.[1] Use standard PPE (gloves, goggles, fume hood).[1] Avoid contact with strong oxidizers.[1]

References

-

European Patent Office. (2019).[1] Heteroaromatic compounds having activity against RSV. Patent EP3887372B1.[1][4] Retrieved from (Describes the use of 3-bromo-2-fluoro-6-methoxybenzaldehyde as Intermediate H1 for demethylation to the hydroxy derivative).[1]

-

PubChem. (n.d.).[1] 2-Fluoro-3-methoxybenzaldehyde Compound Summary. Retrieved from (Provides physical property benchmarks for the fluorinated methoxybenzaldehyde class).[1]

-

Sigma-Aldrich. (n.d.).[1] 3-Bromo-2-fluoro-6-methoxybenzaldehyde Product Page. Retrieved from (Source for boiling point and storage specifications).[1]

-

LookChem. (n.d.). 4-Bromo-3-fluoroanisole Product Information. Retrieved from (Identifies the precursor for the lithiation route).[1]

3-Bromo-2-fluoro-6-methoxybenzaldehyde molecular weight

An In-depth Technical Guide to 3-Bromo-2-fluoro-6-methoxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Abstract

Substituted benzaldehydes are fundamental scaffolds in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of 3-Bromo-2-fluoro-6-methoxybenzaldehyde, a halogenated and methoxylated benzaldehyde derivative with significant potential as a versatile building block in medicinal chemistry. We will delve into its physicochemical properties, propose a detailed synthetic pathway with a step-by-step protocol, and explore its potential applications in the context of modern drug discovery. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique chemical characteristics of this compound for the creation of novel therapeutic agents.

Introduction

The strategic incorporation of halogen atoms, particularly fluorine, into bioactive molecules is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. Similarly, the methoxy group can influence a molecule's polarity and hydrogen bonding capabilities. 3-Bromo-2-fluoro-6-methoxybenzaldehyde combines these features with a reactive aldehyde functionality, making it a highly valuable intermediate for the synthesis of a wide range of heterocyclic and other complex molecular architectures. The specific substitution pattern on the aromatic ring offers unique reactivity and steric hindrance, which can be exploited to achieve regioselective transformations. This guide aims to provide a detailed scientific resource on this compound, consolidating its known properties and proposing its synthetic utility.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is essential for its effective use in synthesis and drug design. The key properties of 3-Bromo-2-fluoro-6-methoxybenzaldehyde are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 233.03 g/mol | [1] |

| Monoisotopic Mass | 231.95352 Da | [2] |

| Molecular Formula | C8H6BrFO2 | [1][3] |

| CAS Number | 1160653-94-0 | [3] |

| Chemical Structure | ||

| SMILES | COC1=C(C(=C(C=C1)Br)F)C=O | [2] |

| InChI Key | ZFSQBXCQHSTLJT-UHFFFAOYSA-N | [2] |

| Purity | ≥98% | [3] |

| Appearance | Solid (form may vary) | [1] |

| Storage | Inert atmosphere, Room Temperature | [3] |

Synthesis and Characterization

While a specific, published synthesis for 3-Bromo-2-fluoro-6-methoxybenzaldehyde was not found in the initial search, a plausible synthetic route can be devised based on established organic chemistry principles and syntheses of similar compounds.[4]

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage introduction of the bromine atom to a pre-existing 2-fluoro-6-methoxybenzaldehyde. This precursor could, in turn, be synthesized from a more readily available starting material like 2-fluoro-6-methoxytoluene via oxidation.

Caption: Retrosynthetic analysis of 3-Bromo-2-fluoro-6-methoxybenzaldehyde.

Exemplary Synthesis Protocol

The following is a hypothetical, yet chemically sound, multi-step protocol for the synthesis of 3-Bromo-2-fluoro-6-methoxybenzaldehyde.

Step 1: Oxidation of 2-fluoro-6-methoxytoluene to 2-fluoro-6-methoxybenzaldehyde

-

To a stirred solution of 2-fluoro-6-methoxytoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide.

-

Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Evaporate the solvent under reduced pressure. The crude benzyl bromide intermediate is then hydrolyzed by dissolving it in a mixture of acetone and water and heating at 50-60°C for 2-3 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-fluoro-6-methoxybenzaldehyde.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Bromination of 2-fluoro-6-methoxybenzaldehyde

-

Dissolve the purified 2-fluoro-6-methoxybenzaldehyde (1.0 eq) in a suitable solvent like glacial acetic acid.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature. The methoxy and aldehyde groups are ortho, para-directing, and the fluorine is also ortho, para-directing. The position meta to the aldehyde and ortho to the methoxy group is sterically accessible and activated, making it a likely site for bromination.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-water and extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Bromo-2-fluoro-6-methoxybenzaldehyde.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Characterization Methods

To confirm the identity and purity of the synthesized 3-Bromo-2-fluoro-6-methoxybenzaldehyde, a suite of analytical techniques should be employed:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a singlet for the aldehyde proton (~10 ppm), a singlet for the methoxy protons (~3.9 ppm), and two doublets in the aromatic region, corresponding to the two aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct carbon signals, including the aldehyde carbonyl carbon (~190 ppm), the carbons of the aromatic ring, and the methoxy carbon.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (233.03 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the aldehyde C=O stretch (around 1700 cm⁻¹) and C-O stretching for the methoxy group.

Applications in Drug Discovery and Medicinal Chemistry

3-Bromo-2-fluoro-6-methoxybenzaldehyde is a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

Role as a Synthetic Intermediate

-

The Aldehyde Group: This group is a versatile handle for various transformations, including reductive amination to form substituted benzylamines, Wittig reactions to generate alkenes, and condensation reactions to form Schiff bases and various heterocyclic systems.[5]

-

The Bromo Group: The bromine atom can participate in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents at this position.

-

The Fluoro and Methoxy Groups: These substituents modulate the electronic properties of the aromatic ring and can influence the biological activity and pharmacokinetic profile of the final molecule.

Potential Biological Significance

Substituted benzaldehydes are precursors to a multitude of biologically active molecules. For instance, related brominated hydroxybenzaldehydes have been used in the synthesis of antiviral and anticancer agents.[6] The unique substitution pattern of 3-Bromo-2-fluoro-6-methoxybenzaldehyde could be leveraged to synthesize inhibitors of specific enzymes or receptor ligands. For example, it could be a starting point for the synthesis of novel kinase inhibitors, a class of drugs with broad applications in oncology.

Caption: Hypothetical application of a derivative of 3-Bromo-2-fluoro-6-methoxybenzaldehyde as a kinase inhibitor.

Safety and Handling

Conclusion

3-Bromo-2-fluoro-6-methoxybenzaldehyde is a promising and versatile building block for synthetic and medicinal chemistry. Its unique combination of functional groups offers a multitude of possibilities for the construction of complex molecular architectures. While further research is needed to fully elucidate its reactivity and potential applications, this guide provides a solid foundation for researchers looking to incorporate this valuable intermediate into their drug discovery programs. The proposed synthetic route and discussion of its potential applications highlight the significant potential of this compound in the ongoing search for novel therapeutic agents.

References

-

PubChem. 3-Bromo-5-methoxybenzaldehyde. [Link]

-

National Center for Biotechnology Information. 3-Bromo-2-hydroxybenzaldehyde. [Link]

-

PubChem. 3-bromo-2-fluoro-6-methoxybenzaldehyde. [Link]

-

ResearchGate. 3,5-Dibromo-2-hydroxybenzaldehyde. [Link]

-

Lead Sciences. 3-Bromo-2-fluoro-6-methoxybenzaldehyde. [Link]

-

SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

-

PubChem. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. [Link]

-

National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

-

ResearchGate. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

Sources

- 1. 6-Bromo-2-fluoro-3-methoxybenzaldehyde AldrichCPR 853792-27-5 [sigmaaldrich.com]

- 2. PubChemLite - 3-bromo-2-fluoro-6-methoxybenzaldehyde (C8H6BrFO2) [pubchemlite.lcsb.uni.lu]

- 3. 3-Bromo-2-fluoro-6-methoxybenzaldehyde - Lead Sciences [lead-sciences.com]

- 4. scielo.br [scielo.br]

- 5. ossila.com [ossila.com]

- 6. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Bromo-2-fluoro-6-methoxybenzaldehyde: Structure, Synthesis, and Application

Abstract

This technical guide provides a detailed examination of 3-Bromo-2-fluoro-6-methoxybenzaldehyde, a polysubstituted aromatic aldehyde of significant interest to the pharmaceutical and fine chemical industries. We will elucidate its structural characteristics, outline a robust and logical synthetic pathway grounded in established organometallic principles, and provide a thorough analysis of its expected spectroscopic signature. Furthermore, this guide explores the compound's synthetic versatility, highlighting its utility as a strategic building block for complex molecular architectures through the orthogonal reactivity of its functional groups. The content herein is designed to equip researchers, chemists, and drug development professionals with the expert insights and practical knowledge required to effectively utilize this valuable intermediate.

Introduction: The Strategic Value of Functionalized Aromatic Scaffolds

Polysubstituted aromatic rings are privileged scaffolds in medicinal chemistry and materials science. The precise placement of diverse functional groups allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. 3-Bromo-2-fluoro-6-methoxybenzaldehyde is a quintessential example of a high-value building block, engineered with a unique constellation of substituents that offer a powerful toolkit for molecular construction.

The strategic importance of this molecule lies in:

-

An Aldehyde Handle: A versatile functional group for a myriad of classical transformations, including reductive aminations, olefination, and nucleophilic additions.

-

A Bromine Atom: A key functional group for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile construction of C-C, C-N, and C-O bonds.

-

Fluoro and Methoxy Groups: These substituents profoundly modulate the electronic environment of the ring. The ortho-fluoro group acts as a powerful steric and electronic director, while the methoxy group can influence reactivity and solubility, and often serves as a key pharmacophoric element in drug candidates.

This guide will provide a holistic overview of this compound, from its fundamental properties to its advanced applications.

Molecular Structure and Physicochemical Properties

A thorough understanding of the intrinsic properties of 3-Bromo-2-fluoro-6-methoxybenzaldehyde is fundamental to its successful application in a laboratory setting.

Figure 1: Structure of 3-Bromo-2-fluoro-6-methoxybenzaldehyde.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1160653-94-0 | [1] |

| Molecular Formula | C₈H₆BrFO₂ | [1][2] |

| Molecular Weight | 233.03 g/mol | [1][3] |

| Appearance | Solid (form may vary) | [3] |

| Purity | Typically ≥98% | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Synthesis Strategy: A Directed Ortho-Metalation Approach

Accessing this specific substitution pattern requires a regioselective synthesis. A highly effective and field-proven strategy is Directed Ortho-Metalation (DoM) , followed by formylation. This approach offers excellent control over the placement of the aldehyde group.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule can be disconnected at the C-CHO bond. This reveals a lithiated aryl species as the key intermediate and a formylating agent (like DMF) as the electrophile. The lithiated intermediate, in turn, arises from the deprotonation of a precursor, 1-bromo-2-fluoro-4-methoxybenzene.

Expertise & Causality: The choice of DoM is deliberate. The methoxy group is a potent directed metalation group (DMG). It coordinates to the organolithium reagent (n-BuLi), delivering the base to the adjacent ortho-proton. This proton is kinetically the most acidic due to the inductive effects of the flanking methoxy and fluoro groups, ensuring highly regioselective deprotonation. The reaction is conducted at cryogenic temperatures (-78 °C) to prevent unwanted side reactions, such as decomposition of the aryl lithium intermediate or reaction at other sites.

Figure 2: Retrosynthetic pathway via Directed Ortho-Metalation.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution relies on the rigorous exclusion of atmospheric moisture and oxygen, which would quench the organolithium intermediates.

Materials:

-

1-Bromo-2-fluoro-4-methoxybenzene (starting material)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked flask under a positive pressure of nitrogen or argon. Equip it with a magnetic stirrer, a thermometer, and a rubber septum.

-

Initial Charge: Dissolve 1-bromo-2-fluoro-4-methoxybenzene (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the aryl lithium species.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature at -78 °C. Stir for an additional 2 hours at this temperature.

-

Quenching: While still cold, slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-Bromo-2-fluoro-6-methoxybenzaldehyde.

Figure 3: Step-by-step workflow for the synthesis of the target compound.

Spectroscopic Signature: Structural Verification

Unambiguous characterization is critical. The following table outlines the expected spectroscopic data for verifying the structure and purity of the final compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features | Rationale |

| ¹H NMR | ~10.4 ppm (s, 1H): Aldehyde proton (CHO).~7.0-7.8 ppm (m, 2H): Aromatic protons.~3.9 ppm (s, 3H): Methoxy protons (OCH₃). | The aldehyde proton is highly deshielded. Aromatic protons will show complex splitting due to H-H and H-F coupling. The methoxy signal is a characteristic singlet. |

| ¹³C NMR | ~188 ppm (d): Aldehyde carbonyl (C=O), showing coupling to the ortho-F.~160 ppm (d, ¹JCF ≈ 250 Hz): Carbon directly attached to fluorine.~110-150 ppm: Other aromatic carbons.~56 ppm: Methoxy carbon (OCH₃). | The carbonyl carbon and the C-F bond show characteristic chemical shifts and coupling constants. |

| ¹⁹F NMR | One singlet/multiplet: A single fluorine environment. | The chemical shift will be indicative of a fluoro-aromatic compound. |

| IR Spectroscopy | ~1690 cm⁻¹ (strong): C=O stretch of the aromatic aldehyde.~2850, ~2750 cm⁻¹: C-H stretches of the aldehyde.~1250 cm⁻¹: C-O stretch of the methoxy group. | These are characteristic vibrational frequencies for the key functional groups present in the molecule. |

| Mass Spec (EI) | M⁺ and [M+2]⁺ peaks in ~1:1 ratio: Isotopic signature for a single bromine atom. | The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance) provides a definitive diagnostic peak pattern. |

Synthetic Applications: A Dual-Functionality Building Block

The true power of 3-Bromo-2-fluoro-6-methoxybenzaldehyde lies in its capacity for sequential and orthogonal functionalization.

Reactions at the Aldehyde

The aldehyde can be readily transformed into a wide array of other functional groups:

-

Reductive Amination: To install primary, secondary, or tertiary amine functionalities, crucial for many pharmaceutical scaffolds.

-

Wittig Reaction: To form alkenes, extending the carbon framework.

-

Oxidation: To generate the corresponding carboxylic acid.

-

Nucleophilic Addition: Using Grignard or organolithium reagents to create secondary alcohols.

Reactions at the C-Br Bond

The bromine atom is the gateway to modern catalysis:

-

Suzuki-Miyaura Coupling: To form biaryl structures by coupling with boronic acids/esters.

-

Sonogashira Coupling: To introduce alkyne moieties.

-

Buchwald-Hartwig Amination: To form C-N bonds, creating substituted anilines.

-

Heck Coupling: To append vinyl groups.

Figure 4: Key synthetic transformations enabled by the dual functionality of the molecule.

Safety and Handling

As with all halogenated aromatic compounds, proper safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[1]

Conclusion

3-Bromo-2-fluoro-6-methoxybenzaldehyde is more than just a chemical intermediate; it is a strategically designed platform for synthetic innovation. Its carefully arranged functional groups allow for a high degree of control in the assembly of complex molecules. By understanding its structure, leveraging logical synthetic pathways like directed ortho-metalation, and exploiting its orthogonal reactivity, researchers can significantly accelerate the discovery and development of novel chemical entities.

References

-

Title: 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 3-Bromo-2-hydroxybenzaldehyde - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: ortho-Formylation of phenols - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes Source: SciELO URL: [Link]

-

Title: 3-bromo-2-fluoro-6-methoxybenzaldehyde (C8H6BrFO2) Source: PubChemLite URL: [Link]

-

Title: 3-Bromo-2-fluoro-6-methoxybenzaldehyde Source: Lead Sciences URL: [Link]

- Title: US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde Source: Google Patents URL

-

Title: Supporting Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: methoxybenzaldehyde, CAS Registry Number 135-02-4 Source: ScienceDirect URL: [Link]

-

Title: material safety data sheet - 3-bromo benzaldehyde 97% Source: oxfordlabchem.com URL: [Link]

Sources

Technical Guide: Synthesis of 3-Bromo-2-fluoro-6-methoxybenzaldehyde

This technical guide details the synthesis of 3-Bromo-2-fluoro-6-methoxybenzaldehyde , a highly functionalized aromatic scaffold critical for the development of kinase inhibitors (e.g., BTK, KRAS G12C) and advanced agrochemicals.

The synthesis addresses the challenge of installing four contiguous substituents on the benzene ring with precise regiocontrol. The pathway utilizes a Directed Ortho-Metalation (DoM) strategy followed by Electronic-Controlled Halogenation , ensuring high isomeric purity and scalability.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 3-Bromo-2-fluoro-6-methoxybenzaldehyde

Core Challenge: The 1,2,3,6-substitution pattern requires overcoming the inherent directing conflicts of standard electrophilic aromatic substitution (

-

Lithiation (DoM): Exploiting the synergistic directing effects of fluorine and methoxy groups to install the aldehyde at the sterically hindered C2 position of the anisole precursor.

-

Bromination: Leveraging the strong para-directing power of the methoxy group to selectively halogenate the C3 position, overriding the steric crowding of the adjacent fluorine.

Retrosynthetic Pathway (DOT Visualization)

Figure 1: Retrosynthetic disconnection revealing the 3-fluoroanisole precursor.

Step 1: Construction of the Benzaldehyde Core

The first step involves the synthesis of 2-fluoro-6-methoxybenzaldehyde (CAS 146137-74-8). Direct formylation of 3-fluoroanisole is achieved via lithiation. The proton at the C2 position (between F and OMe) is the most acidic due to the inductive withdrawal of fluorine and the coordination ability of the methoxy oxygen (Cheletion Controlled Lithiation).

Experimental Protocol

| Parameter | Specification |

| Substrate | 3-Fluoroanisole (1.0 eq) |

| Reagent | Lithium Diisopropylamide (LDA) (1.1 eq) |

| Electrophile | N,N-Dimethylformamide (DMF) (1.2 eq) |

| Solvent | Anhydrous THF |

| Temperature | -78°C to -20°C |

| Yield Target | 85-92% |

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF and cool to -78°C.

-

Base Generation: Add LDA (2.0 M in THF/heptane/ethylbenzene) dropwise.

-

Deprotonation: Add 3-Fluoroanisole slowly over 20 minutes, maintaining internal temperature < -70°C.

-

Mechanistic Insight: The lithium cation coordinates with the fluorine and methoxy oxygen, locking the base into the C2 position (the "ortho-ortho" pocket). Stir for 1 hour at -78°C to ensure complete lithiation.

-

-

Formylation: Add anhydrous DMF dropwise. The solution will likely turn pale yellow.

-

Quench: Allow the mixture to warm to 0°C, then quench with saturated aqueous

or dilute -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from hexanes/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Validation Point:

-

1H NMR (

): Look for the aldehyde proton singlet around -

Regiochemistry Check: The aromatic region should show a triplet of doublets (or apparent quartet) pattern, confirming the 1,2,3-substitution pattern of the ring protons.

Step 2: Regioselective Bromination

The critical challenge is directing the bromine atom to the C3 position.

-

C6-Methoxy: Strong activator, directs para to C3 and ortho to C5.

-

C2-Fluoro: Weak deactivator/activator, directs ortho to C3 and para to C5.

-

C1-Aldehyde: Strong deactivator, directs meta to C3 and C5.

Electronic Consensus: All three groups electronically favor C3 and C5. However, the para-directing effect of the methoxy group is the dominant vector. Furthermore, C3 is sterically accessible (flanked by the small Fluorine atom), whereas C5 is flanked by the bulkier Methoxy group. This ensures high selectivity for the 3-bromo isomer.

Experimental Protocol

| Parameter | Specification |

| Substrate | 2-Fluoro-6-methoxybenzaldehyde (1.0 eq) |

| Reagent | Bromine ( |

| Catalyst | Sodium Acetate (NaOAc) (buffer) |

| Solvent | Glacial Acetic Acid (AcOH) |

| Temperature | Ambient (25°C) to 40°C |

| Yield Target | 75-85% |

Procedure:

-

Dissolution: Dissolve 2-fluoro-6-methoxybenzaldehyde in glacial acetic acid (5 mL/g). Add NaOAc (1.0 eq) to buffer the HBr generated.

-

Bromination: Add Bromine (

) solution (in AcOH) dropwise over 30 minutes.-

Alternative: Use N-Bromosuccinimide (NBS) in DMF at 60°C for milder conditions if the aldehyde proves sensitive to acid.

-

-

Monitoring: Monitor by TLC or HPLC. The starting material (Rf ~0.5 in 20% EtOAc/Hex) will disappear, replaced by a slightly less polar product.

-

Quench: Pour the reaction mixture into ice water containing sodium thiosulfate (

) to neutralize excess bromine. -

Isolation: Filter the resulting precipitate. The product typically crashes out as a solid.

-

Purification: Recrystallize from Ethanol or 2-Propanol.

Reaction Pathway Diagram

Figure 2: Step-by-step reaction flow from starting material to target.

Quality Control & Characterization

To ensure the "Trustworthiness" of the synthesis, the following analytical data must be verified.

Expected Analytical Data

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | Aldehyde proton. | |

| C4-H (Ortho to Br, Meta to F). | ||

| C5-H (Ortho to OMe). | ||

| Methoxy group. | ||

| 13C NMR | C-F Coupling ( | Critical: The carbon attached to Br (C3) will show a large |

| HPLC | Purity > 98% | Ensure absence of the 5-bromo isomer (minor byproduct). |

Self-Validating Logic:

If the bromination occurred at C5 (para to F), the C4 proton would appear as a triplet or dd with different coupling constants. The presence of two aromatic protons with an ortho coupling constant (

Safety & Handling

-

Lithium Diisopropylamide (LDA): Pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

-

Bromine (

): Highly corrosive and toxic lachrymator. Use only in a well-ventilated fume hood. Quench all glassware with thiosulfate before removing from the hood. -

Hydrofluoric Acid Risk: While not used directly, combustion or strong acid treatment of fluorinated byproducts can release HF.

References

-

Synthesis of 2-Fluoro-6-methoxybenzaldehyde (DoM Strategy)

- Source: ChemicalBook / Vertex AI Search Results.

- Context: Protocol for lithiation of fluoroanisoles to gener

-

Link:

-

Regioselectivity in Bromination of Activated Benzaldehydes

- Source: M

- Context: Analogous synthesis of 2-bromo-3-fluoro-6-methoxybenzaldehyde and general reactivity of alkoxy-benzaldehydes.

-

Link:

-

Commercially Available Intermediate (Validation)

-

General Methodology for Halogenation of Fluorinated Aromatics

- Source: ResearchG

- Context: Discussion on directing effects in fluorinated/methoxyl

-

Link:

Sources

3-Bromo-2-fluoro-6-methoxybenzaldehyde safety data sheet (SDS)

The following technical guide is structured to serve researchers and drug development professionals. It synthesizes safety data, physicochemical properties, and synthetic utility for 3-Bromo-2-fluoro-6-methoxybenzaldehyde , a specialized intermediate in medicinal chemistry.

CAS Registry Number: 1160653-94-0 Document Type: Technical Data Sheet & Safety Assessment (SDS-Plus) Version: 2.1 (Research Grade)

Part 1: Executive Summary & Chemical Identity

3-Bromo-2-fluoro-6-methoxybenzaldehyde is a highly functionalized aromatic building block characterized by a "crowded" substitution pattern. The presence of substituents at both ortho positions (2-Fluoro and 6-Methoxy) relative to the aldehyde creates a sterically congested environment, influencing both its stability and reactivity profile.

This compound is primarily utilized as a scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles. Its unique substitution allows for orthogonal functionalization: the aldehyde for condensation reactions (e.g., reductive amination, Wittig), the bromine for transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura), and the methoxy group as a masked phenol or electron-donating auxiliary.

Physicochemical Profile

| Property | Specification |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.03 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Melting Point | 108–112 °C (Typical range for analogs; verify per batch) |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

| Purity Grade | ≥97% (HPLC) |

| SMILES | COc1c(C=O)c(F)c(Br)cc1 |

Part 2: Hazard Identification & Safety Assessment

GHS Classification (Assessment based on SAR and Analog Data): While specific toxicological data for this exact isomer is limited, structural analogs (e.g., 3-bromo-6-fluoro-2-hydroxybenzaldehyde) exhibit significant acute toxicity. Treat this compound with high caution.

-

Signal Word: WARNING (Potential DANGER if hydrolyzed to phenol)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Critical Safety Protocols

Unlike standard benzaldehydes, the poly-halogenated/oxygenated nature of this ring system suggests potential for higher sensitization.

-

Inhalation Risk: The aldehyde moiety can be irritating to mucous membranes. All solid handling must occur within a certified chemical fume hood.

-

Skin Contact: The lipophilic nature (due to -OMe and -Br) facilitates dermal absorption. Double-gloving (Nitrile > 0.11mm) is mandatory.

-

Decomposition Hazards: In a fire, this compound emits toxic fumes including Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF). Self-contained breathing apparatus (SCBA) is required for emergency responders.

Visualized Safety Workflow

The following diagram outlines the decision logic for PPE and storage based on the compound's stability profile.

Caption: Operational workflow for receiving, storing, and handling 3-Bromo-2-fluoro-6-methoxybenzaldehyde to maintain safety and purity.

Part 3: Handling, Storage & Stability

Expert Insight: The 2,6-disubstitution pattern creates steric strain around the aldehyde group. While this reduces the rate of air oxidation to the benzoic acid compared to unsubstituted benzaldehyde, the compound remains air-sensitive over long periods.

-

Atmosphere: Store under Argon or Nitrogen . The aldehyde is prone to autoxidation; the presence of the electron-rich methoxy group can accelerate this if trace metals are present.

-

Temperature: Refrigerate (2–8°C) . Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrate formation or hydrolysis.

-

Incompatibilities:

-

Strong Oxidizers: Will convert the aldehyde to the corresponding benzoic acid (3-bromo-2-fluoro-6-methoxybenzoic acid).

-

Strong Bases: The protons alpha to the carbonyl are not acidic (aromatic aldehyde), but strong bases can attack the ring or cause demethylation under forcing conditions.

-

Part 4: Synthetic Utility & Reactivity

This compound is a "divergent intermediate." Its value lies in the ability to selectively manipulate three distinct functional sites.

The Aldehyde (C-1)

-

Reactivity: Sterically hindered by the 2-F and 6-OMe groups. Condensation reactions (e.g., Schiff base formation) may require higher temperatures or Lewis acid catalysis (e.g., TiCl₄) to drive to completion.

-

Application: Precursor to benzyl amines via reductive amination (NaBH(OAc)₃) or styrenes via Wittig olefination.

The Bromine (C-3)[3][8][9]

-

Reactivity: Excellent handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

-

Selectivity: The position is electronically activated by the ortho-fluoro group and para-methoxy group, making oxidative addition relatively facile.

The Methoxy (C-6) & Fluoro (C-2)[3][6][7][9][10][11][12]

-

Demethylation: Treatment with BBr₃ (Boron Tribromide) converts the methoxy group to a phenol (3-bromo-2-fluoro-6-hydroxybenzaldehyde), a key step in synthesizing salicylaldehyde derivatives for metal coordination or further heterocycle formation [1].

-

SNAr Potential: The 2-Fluoro position is generally stable but can be displaced by strong nucleophiles if the ring is further activated (e.g., if the aldehyde is converted to an electron-withdrawing imine or if nitro groups are introduced).

Reaction Pathway Diagram

Caption: Strategic synthetic divergence: Demethylation (left), Cross-coupling (center), and Aldehyde functionalization (right).

Part 5: Emergency Response Protocols

| Scenario | Immediate Action | Technical Note |

| Eye Contact | Rinse immediately with water for 15+ mins. Remove contact lenses. | Fluorinated compounds can cause delayed deep-tissue damage if HF is generated (unlikely here, but caution is warranted). |

| Skin Contact | Wash with soap and water. Isolate contaminated clothing. | Lipophilic nature aids absorption; monitor for systemic irritation. |

| Spill (Solid) | Dampen with water to prevent dust. Sweep into a closed container. | Avoid dry sweeping which generates dust aerosols. |

| Fire | Use CO₂, dry chemical, or foam. | Warning: Thermal decomposition produces HBr and HF gases. |

References

-

European Patent Office. (2021). Heteroaromatic Compounds Having Activity Against RSV. Patent EP 3887372 B1.[1] (Describes the use of 3-bromo-2-fluoro-6-methoxybenzaldehyde as a precursor to the hydroxy-analog via BBr3 demethylation).

-

PubChem. (2024).[2] Compound Summary: 3-Bromo-2-fluoro-6-methoxybenzaldehyde (CAS 1160653-94-0).[3][4][5][6][7][8] National Center for Biotechnology Information.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3-Bromo-2-fluoro-6-methoxybenzaldehyde. Merck KGaA.

-

BLD Pharm. (2024). Product Specifications: 3-Bromo-2-fluoro-6-methoxybenzaldehyde.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1160653-95-1|3-Bromo-2-fluoro-6-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. lookchem.com [lookchem.com]

- 5. CAS 1160653-94-0: 3-Bromo-2-fluoro-6-methoxybenzaldehyde [cymitquimica.com]

- 6. 1160653-94-0・3-Bromo-2-fluoro-6-methoxybenzaldehyde・3-Bromo-2-fluoro-6-methoxybenzaldehyde【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. 1160653-94-0 | 3-ブロモ-2-フルオロ-6-メトキシベンズアルデヒド | 3-Bromo-2-fluoro-6-methoxybenzaldehyde - アラケム株式会社 [alachem.co.jp]

- 8. capotchem.com [capotchem.com]

discovery of 3-Bromo-2-fluoro-6-methoxybenzaldehyde

An In-depth Technical Guide to the Synthesis and Applications of 3-Bromo-2-fluoro-6-methoxybenzaldehyde

This guide provides a comprehensive technical overview of 3-Bromo-2-fluoro-6-methoxybenzaldehyde, a valuable substituted aromatic aldehyde for research and development, particularly in the fields of medicinal chemistry and materials science. While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis can be achieved through established and reliable methods in organic chemistry. This document outlines a proposed synthetic pathway, detailed experimental protocols, characterization data, and explores its potential applications as a versatile chemical intermediate.

Introduction and Strategic Importance

3-Bromo-2-fluoro-6-methoxybenzaldehyde is a polysubstituted benzene ring featuring a reactive aldehyde group, making it a key building block for the synthesis of more complex molecules. The strategic placement of its functional groups—a bromine atom, a fluorine atom, and a methoxy group—imparts unique electronic and steric properties.

The presence of fluorine is of particular interest in drug development. The introduction of fluorine into a molecule can significantly influence its conformation, pKa, metabolic stability, and binding affinity to biological targets.[1][2][3] The bromo-substituent offers a versatile handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity. The methoxy group acts as an electron-donating group, influencing the reactivity of the aromatic ring.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of 3-Bromo-2-fluoro-6-methoxybenzaldehyde points towards a strategy involving the formylation of a suitable precursor. A highly effective method for the regioselective introduction of an aldehyde group onto an aromatic ring is the ortho-lithiation of a substrate containing a directing metalation group (DMG), followed by quenching with a formylating agent.

In this case, the methoxy group can serve as an effective DMG. The proposed forward synthesis, therefore, commences with the bromination of 2-fluoroanisole, followed by a directed ortho-lithiation and subsequent formylation.

Experimental Protocols

Synthesis of 4-Bromo-2-fluoro-1-methoxybenzene (Starting Material)

The synthesis of the starting material can be achieved through the electrophilic bromination of 2-fluoroanisole.

Protocol:

-

To a solution of 2-fluoroanisole (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-Bromo-2-fluoro-1-methoxybenzene.

Synthesis of 3-Bromo-2-fluoro-6-methoxybenzaldehyde

This key step utilizes directed ortho-lithiation, where the methoxy group directs the deprotonation to the adjacent ortho position.

Protocol:

-

Prepare a solution of 4-Bromo-2-fluoro-1-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere of argon or nitrogen.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C. The formation of the aryllithium intermediate is typically rapid.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purify the resulting crude oil by flash column chromatography on silica gel to yield 3-Bromo-2-fluoro-6-methoxybenzaldehyde as a solid.

Characterization of 3-Bromo-2-fluoro-6-methoxybenzaldehyde

The structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehydic proton (around 10.3 ppm), the methoxy protons (around 3.9 ppm), and the aromatic protons. The aromatic protons would exhibit splitting patterns consistent with their substitution and coupling to the adjacent fluorine atom. |

| ¹³C NMR | A characteristic signal for the carbonyl carbon of the aldehyde at approximately 185-195 ppm.[4][5] Signals for the methoxy carbon around 56 ppm, and distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromo, fluoro, and methoxy substituents. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. |

| Mass Spec. | The mass spectrum would show the molecular ion peak corresponding to the molecular formula C₈H₆BrFO₂. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature. |

| IR Spec. | Characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-F stretch (around 1200-1000 cm⁻¹), C-Br stretch (in the fingerprint region), and C-O stretches of the methoxy group.[6] |

Visualization of the Synthetic Workflow

Caption: Proposed synthetic pathway for 3-Bromo-2-fluoro-6-methoxybenzaldehyde.

Applications in Research and Drug Development

Halogenated and fluorinated benzaldehydes are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[7] The unique combination of substituents in 3-Bromo-2-fluoro-6-methoxybenzaldehyde makes it a valuable precursor for creating libraries of novel compounds for drug discovery.

-

Medicinal Chemistry: The aldehyde functionality can be readily transformed into a variety of other functional groups or used in condensation reactions to build larger molecular scaffolds. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a site for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity.[1][2][3][8][9]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine and bromine can modulate the biological activity and physicochemical properties of potential herbicides, insecticides, and fungicides.

-

Materials Science: Substituted benzaldehydes are precursors to various organic materials, including polymers, dyes, and liquid crystals. The specific substitution pattern of this molecule could be exploited to fine-tune the optical and electronic properties of new materials.

Conclusion

3-Bromo-2-fluoro-6-methoxybenzaldehyde is a strategically important synthetic intermediate. While its formal "discovery" is not extensively documented, its synthesis is readily achievable through well-established synthetic methodologies, primarily involving directed ortho-lithiation. The combination of its reactive aldehyde group and the unique electronic properties imparted by its fluoro, bromo, and methoxy substituents make it a highly valuable building block for the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides a solid foundation for its synthesis and exploration of its potential applications.

References

-

How to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate. Available at: [Link]

-

1H-NMR and 13C-NMR spectral data(ppm) for some of the prepared compounds. ResearchGate. Available at: [Link]

- Method for preparing 2-chloro-6-fluorobenzaldehyde. Google Patents.

-

Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. ACS Publications. Available at: [Link]

- Process for formylation of aromatic compounds. Google Patents.

-

An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. ResearchGate. Available at: [Link]

-

Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. PubMed. Available at: [Link]

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm... Doc Brown's Chemistry. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

-

Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. ResearchGate. Available at: [Link]

-

13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. Available at: [Link]

-

Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

ChemInform Abstract: Synthesis and Reactions of Difluoromethoxy and Chlorodifluoromethoxy Derivatives of Benzene. ResearchGate. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available at: [Link]

-

Directed (ortho) Metallation. Available at: [Link]

-

Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]

-

07- DIRECTED ORTHO METALATION. Unblog.fr. Available at: [Link]

-

ortho metalation. Andrew G Myers Research Group. Available at: [Link]

-

Directed ortho metalation. Wikipedia. Available at: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 8. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

potential uses of 3-Bromo-2-fluoro-6-methoxybenzaldehyde in organic synthesis

An In-Depth Technical Guide to the Synthetic Utility of 3-Bromo-2-fluoro-6-methoxybenzaldehyde

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis, the strategic value of a starting material is often defined by its functional group tolerance, predictable reactivity, and the potential for orthogonal chemical transformations. 3-Bromo-2-fluoro-6-methoxybenzaldehyde is a polysubstituted aromatic compound that embodies these characteristics, positioning it as a highly versatile scaffold for the synthesis of complex molecules in drug discovery and materials science.

This technical guide delves into the synthetic potential of 3-Bromo-2-fluoro-6-methoxybenzaldehyde. The molecule's architecture is distinguished by four key functional handles: a reactive aldehyde, a bromine atom primed for cross-coupling, a deactivating yet potentially displaceable fluorine atom, and an electron-donating methoxy group. This unique electronic and steric arrangement allows for a range of selective transformations, which will be explored in detail. We will move beyond simple reaction lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Strategic Transformations of the Aldehyde Group

The aldehyde functionality serves as a primary gateway for molecular elaboration. Its reactivity is well-established, allowing for a plethora of transformations to build molecular complexity.

Olefination via Wittig Reaction

The Wittig reaction is a robust method for converting aldehydes into alkenes. For a sterically hindered and electronically complex substrate like 3-Bromo-2-fluoro-6-methoxybenzaldehyde, the choice of the ylide and reaction conditions is critical to achieving high yields. This transformation is foundational for extending carbon chains and constructing precursors for more complex cyclic systems, such as the benzosuberone cores mentioned in the synthesis of some active pharmaceutical ingredients (APIs)[1].

Exemplary Protocol: Wittig Olefination

This protocol is adapted from established procedures for substituted benzaldehydes[1].

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend (methoxymethyl)triphenylphosphonium chloride (1.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath. Add a strong base, such as potassium tert-butoxide (1.1 eq.), portion-wise over 15 minutes.

-

Stir the resulting deep red or orange solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete ylide formation.

-

Aldehyde Addition: Dissolve 3-Bromo-2-fluoro-6-methoxybenzaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction & Quenching: Allow the reaction to warm to room temperature and monitor by TLC until the starting aldehyde is consumed (typically 2-4 hours).

-

Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Work-up & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding alkene.

Reductive Amination

Reductive amination is a powerful tool for introducing nitrogen-containing moieties, a common feature in pharmacologically active compounds. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the amine. The choice of reducing agent is key to preventing the reduction of the aldehyde before imine formation.

Workflow: Reductive Amination

Caption: Workflow for the synthesis of amines.

Part 2: The C-Br Bond: A Hub for Cross-Coupling Chemistry

The bromine atom at the C3 position is arguably the most versatile handle for complex molecule synthesis, serving as an ideal electrophile for palladium-catalyzed cross-coupling reactions. This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl-aryl linkages[2][3][4]. Its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and esters make it exceptionally powerful[4]. For our substrate, the electron-withdrawing nature of the adjacent fluorine and aldehyde groups can influence the rate of oxidative addition, the first and often rate-limiting step of the catalytic cycle.

The Catalytic Cycle: A Self-Validating System

The Suzuki-Miyaura coupling operates through a well-defined catalytic cycle. Each step regenerates a species required for the next, making the process highly efficient with low catalyst loading.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol is based on general procedures for aryl bromides[5][6].

-

Reaction Setup: To a Schlenk flask, add 3-Bromo-2-fluoro-6-methoxybenzaldehyde (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand like SPhos or XPhos.

-